3-(4-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one
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Overview
Description
3-(4-Fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a fluorophenyl group, a methylphenylmethylsulfanyl group, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzoyl chloride and a suitable base.
Attachment of the Methylphenylmethylsulfanyl Group: The final step involves the attachment of the methylphenylmethylsulfanyl group through a thiol-ene reaction using 4-methylbenzyl mercaptan and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the quinazolinone core.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
- 3-(4-Bromophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
- 3-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C22H17FN2OS |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C22H17FN2OS/c1-15-6-8-16(9-7-15)14-27-22-24-20-5-3-2-4-19(20)21(26)25(22)18-12-10-17(23)11-13-18/h2-13H,14H2,1H3 |
InChI Key |
LPHCGCLFNKNUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Origin of Product |
United States |
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